![molecular formula C13H10ClNO4 B2500156 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid CAS No. 27563-39-9](/img/structure/B2500156.png)

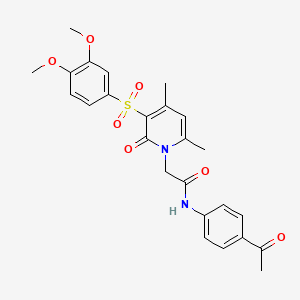

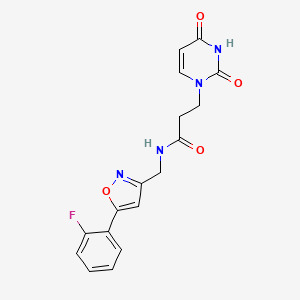

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids is described in the first paper, where the authors achieved yields ranging from 48-94% by reducing hydroxyimino precursors with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Although the target compound has a naphthalene group rather than a furan or thiophene, similar reduction techniques may be applicable.

In the second paper, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride is achieved through a coupling reaction followed by reduction and hydrolysis, with a total yield of 64% from the 13C-source . This method could potentially be adapted for the introduction of the naphthalene moiety in the target compound.

Molecular Structure Analysis

The molecular structure of the target compound would include a naphthalene ring system with a chloro and dioxo substitution, which is likely to influence its electronic and steric properties. The presence of the amino group on the propanoic acid chain would introduce chirality, making the compound optically active. The papers provided do not directly analyze such a structure, but the methods described could be used to infer potential reactivity and properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the target compound. However, the synthesis of similar compounds suggests that the amino group in the propanoic acid moiety could undergo reactions typical of amines, such as N-formylation . The presence of the chloro group on the naphthalene ring could make it susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Materials Science Application

One study explores the use of phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach aims at providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, potentially paving the way towards a multitude of applications given the large number of –OH bearing compounds in materials science (Acerina Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, several studies have explored the synthesis and application of compounds with structural similarities to 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid:

The synthesis and characterization of planar chiral carboxylic acid derivatives containing the (η6-arene)Cr(CO)3 moiety have been reported, aiming at the preparation of organometallic analogues of the antibiotic platensimycin. These compounds, despite their innovative structure, showed no promising antibacterial activity, illustrating the challenges in translating structural novelty into therapeutic efficacy (M. Patra et al., 2012).

A study on the carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives via palladium-catalyzed annulation demonstrates the potential of these reactions in generating structurally complex and potentially bioactive compounds (Qingping Tian et al., 2003).

Anticancer and Antimicrobial Applications

The synthesis and anticancer activity of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives show significant in vitro cytotoxic activities against different cancer cell lines, suggesting the utility of structurally similar compounds in anticancer research (H. Saad & A. Moustafa, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-6(13(18)19)15-10-9(14)11(16)7-4-2-3-5-8(7)12(10)17/h2-6,15H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSKBUGIISWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)

![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)

![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)